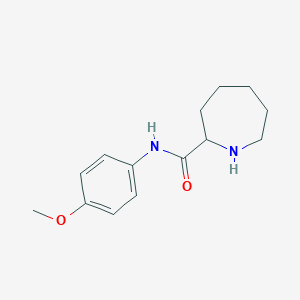

N-(4-methoxyphenyl)azepane-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)azepane-2-carboxamide |

InChI |

InChI=1S/C14H20N2O2/c1-18-12-8-6-11(7-9-12)16-14(17)13-5-3-2-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3,(H,16,17) |

InChI Key |

QCFNIMQVJGKILK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCCCN2 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of N 4 Methoxyphenyl Azepane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for N-(4-methoxyphenyl)azepane-2-carboxamide is not available in the reviewed scientific literature. Therefore, a specific analysis of its proton and carbon spectra cannot be provided at this time.

¹H NMR Spectral Analysis for Proton Environments

No published data available.

¹³C NMR Spectral Analysis for Carbon Frameworks

No published data available.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Dynamics

No published data available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental IR and UV-Vis spectroscopic data for this compound has not been reported in the accessible scientific literature. Consequently, a detailed analysis of its vibrational and electronic absorption properties is not possible.

Vibrational Analysis and Functional Group Identification via IR Spectroscopy

No published data available.

Electronic Absorption Properties and Conjugation Studies via UV-Vis Spectroscopy

No published data available.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

Molecular Weight Confirmation: The molecular formula for this compound is C₁₄H₂₀N₂O₂. bldpharm.com This corresponds to a monoisotopic mass of 248.1525 u. In a typical soft-ionization mass spectrometry experiment, such as electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]⁺. This would appear as a prominent peak in the mass spectrum at an m/z value of approximately 249.1598, confirming the compound's molecular weight.

Fragmentation Pathways: Under more energetic conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion will break apart into smaller, characteristic fragment ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For amides, a common fragmentation pathway involves the cleavage of the amide (N-CO) bond. rsc.org

Based on the structure of this compound, several key fragmentation pathways can be predicted:

Amide Bond Cleavage: The most probable fragmentation involves the cleavage of the C-N bond of the amide linkage. This can occur in two ways, leading to the formation of an acylium ion from the azepane portion or a radical cation from the 4-methoxyphenylamine portion.

Azepane Ring Fragmentation: The seven-membered azepane ring can undergo various ring-opening and fragmentation processes, typically involving the loss of small neutral molecules like ethene or propene, leading to a series of peaks in the lower mass range.

Methoxyphenyl Group Fragmentation: The 4-methoxyphenyl (B3050149) group can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group or the loss of carbon monoxide (CO).

A summary of plausible key fragments and their corresponding m/z values is presented in the table below.

| Predicted m/z | Ion Structure/Formula | Plausible Origin |

|---|---|---|

| 249.16 | [C₁₄H₂₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 126.09 | [C₇H₁₂NO]⁺ | Azepane-2-carbonyl acylium ion |

| 123.07 | [C₇H₉NO]⁺• | 4-methoxyaniline radical cation |

| 108.06 | [C₇H₈O]⁺• | Loss of •CH₃ from 4-methoxyaniline fragment |

| 98.09 | [C₆H₁₂N]⁺ | Fragment from azepane ring cleavage |

X-ray Crystallography for Absolute Structure and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.

As of now, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, an analysis would be expected to reveal several key structural features:

Amide Bond Geometry: The geometry of the amide linkage is of particular interest. It is expected to be largely planar due to resonance, and the crystallographic data would provide precise bond lengths for the C=O and C-N bonds.

The table below outlines the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Expected Information |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₄H₂₀N₂O₂ |

| Formula Weight | The mass of one mole of the compound. | 248.32 g/mol |

| Crystal System | The basic geometric lattice of the crystal. | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry group of the crystal. | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined |

| Z | The number of molecules in the unit cell. | To be determined |

| Key Bond Lengths/Angles | Precise intramolecular distances and angles. | To be determined |

| Hydrogen Bonds | Key intermolecular stabilizing interactions. | To be determined |

Conformational Analysis and Stereochemical Principles of Azepane 2 Carboxamide Systems

Conformational Preferences of Seven-Membered Nitrogen Heterocycles (Azepanes)

The azepane ring, a seven-membered saturated heterocycle, is characterized by significant conformational flexibility. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of low-energy conformations, including the chair, boat, twist-chair, and twist-boat forms. researchgate.net The energy barriers between these conformations are relatively low, leading to a dynamic equilibrium of multiple shapes.

Theoretical calculations and experimental studies on related seven-membered heterocycles have shown that the twist-chair (TC) and chair (C) conformations are often the most stable. researchgate.net The boat (B) and twist-boat (TB) families of conformations are typically higher in energy. The conformational space of these rings is often described as a pseudorotational circuit, where different conformers can interconvert without passing through high-energy planar states. For some related diazepine (B8756704) systems, molecular modeling has identified a multitude of stable conformations, including five chairs and eleven twisted boats, highlighting the complexity of this ring system. semanticscholar.orgresearchgate.net This inherent flexibility is a defining feature of the azepane scaffold. lifechemicals.comnih.gov

Table 1: Predominant Conformations of the Azepane Ring This table is interactive. Click on a row to highlight it.

| Conformation | Relative Stability | Key Geometric Features |

|---|---|---|

| Twist-Chair (TC) | Generally high | Possesses C2 symmetry, minimizing torsional strain. |

| Chair (C) | High | Possesses Cs symmetry, but can have some eclipsing interactions. |

| Twist-Boat (TB) | Moderate to Low | Generally higher in energy than TC and C forms. |

| Boat (B) | Generally low | Often a high-energy conformation due to steric and torsional strain. |

Impact of Substituents on Azepane Ring Conformation and Flexibility

The conformational equilibrium of the azepane ring can be significantly influenced by the presence of substituents. The introduction of functional groups can bias the ring towards a single major conformation to alleviate steric strain or to accommodate favorable electronic interactions. lifechemicals.com This principle is critical in drug design, where controlling the three-dimensional shape of a molecule is paramount for its biological activity. lifechemicals.com

For N-(4-methoxyphenyl)azepane-2-carboxamide, two key substituents dictate the ring's preferred geometry: the nitrogen-linked acyl group and the C2-linked carboxamide moiety.

N-Acyl Substitution: The attachment of the bulky 4-methoxyphenyl (B3050149) carboxamide group to the ring nitrogen introduces significant steric demand. This will influence the puckering of the ring to orient the substituent in a pseudo-equatorial position to minimize steric clashes with the rest of the ring.

The specific interplay between the N1 and C2 substituents in this compound would require detailed computational modeling or NMR spectroscopic analysis to definitively establish the predominant conformation. However, it is clear that the substitution pattern moves the system from a state of high conformational diversity to one with a more defined and biased conformational preference.

Stereochemical Features of the Carboxamide and 4-Methoxyphenyl Moieties

The Carboxamide Group: The amide bond (-CO-NH-) is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, restricting rotation. Amide bonds can exist as cis or trans isomers. For secondary amides like the one present in this molecule, the trans conformation, where the substituents on the C and N atoms are on opposite sides of the bond, is overwhelmingly favored energetically due to reduced steric hindrance.

The 4-Methoxyphenyl Moiety: The phenyl ring is planar, and the methoxy (B1213986) group (-OCH₃) lies in or near this plane. The key conformational variable for this part of the molecule is the rotation around the N-C(aryl) single bond. The angle of this rotation (the dihedral angle) is determined by a balance between the steric repulsion of the ortho hydrogens on the phenyl ring with the amide carbonyl group and the electronic effects that favor coplanarity for π-system conjugation. The structure of the related compound N-(4-methoxyphenyl)benzamide serves as a useful reference for this arrangement. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks in Azepane-2-carboxamide (B11923136) Derivatives

Hydrogen bonding plays a critical role in defining the conformation of a molecule and its interactions with its environment. nih.gov this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors, leading to the potential for complex bonding networks.

The primary hydrogen bond donor is the amide N-H group. Potential hydrogen bond acceptors within the molecule are the carbonyl oxygen (C=O) of the amide and the oxygen atom of the methoxy group.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amide N-H and the azepane ring nitrogen. The formation of such a bond would depend on whether the azepane ring can adopt a conformation that brings these two groups into close proximity with the correct geometry. The formation of intramolecular hydrogen bonds is known to stabilize specific conformations in other cyclic structures, such as inducing helical turns in peptides containing oxo-azepine units. nih.gov The presence of such a bond would significantly restrict the conformational freedom of the molecule. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant organizing force. The amide N-H group of one molecule can form a strong hydrogen bond with the carbonyl C=O group of a neighboring molecule. mdpi.com This N-H···O=C interaction is a classic and robust hydrogen bonding motif that often leads to the formation of well-ordered supramolecular structures, such as chains or dimers. nih.gov These intermolecular interactions are fundamental to the crystal packing and physical properties of amide-containing compounds. mdpi.com

Table 2: Potential Hydrogen Bonding Sites

| Site | Type | Role | Potential Partners |

|---|---|---|---|

| Amide N-H | Amide | Donor | Amide C=O (Intermolecular), Methoxy O (Intermolecular), Azepane N (Intramolecular) |

| Amide C=O | Carbonyl | Acceptor | Amide N-H (Intermolecular) |

| Methoxy O | Ether | Acceptor | Amide N-H (Intermolecular) |

| Azepane N | Amine | Acceptor | Amide N-H (Intramolecular) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azepane |

| Cyclohexane |

Computational and Theoretical Studies of N 4 Methoxyphenyl Azepane 2 Carboxamide

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries, determining electronic properties, and predicting chemical reactivity.

Geometry Optimization: The first step in a typical DFT study is to find the lowest energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy. For N-(4-methoxyphenyl)azepane-2-carboxamide, this process would yield precise information on bond lengths, bond angles, and dihedral angles. Studies on the related azepane ring have utilized methods like the meta-hybrid M06-2X functional with basis sets such as 6-311++G(d,p) to perform full geometry optimization. nih.govresearchgate.net The resulting optimized structure is a crucial starting point for all other computational analyses.

Electronic Structure and Reactivity: Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide and methoxy (B1213986) groups, and positive potential around the amide and azepane N-H protons. These computational insights are vital for predicting how the molecule will interact with other chemical species. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical, yet chemically reasonable, data that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | N-H (Azepane) | 1.02 Å |

| Bond Angle | O=C-N (Amide) | 123.5° |

| Bond Angle | C-N-C (Azepane) | 115.0° |

| Dihedral Angle | H-N-C-C (Azepane Ring) | -65.0° |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of a molecule over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes shape in a simulated environment (e.g., in a solvent like water). mdpi.com

For a flexible molecule like this compound, which contains a seven-membered azepane ring and several rotatable bonds, conformational sampling is essential. nih.gov The azepane ring itself can exist in various chair and boat conformations, and the orientation of the N-(4-methoxyphenyl) group relative to the carboxamide linkage can vary significantly.

MD simulations, often using force fields like AMBER or GROMOS, can sample these different conformations and determine their relative populations and the energy barriers for interconversion. mdpi.comnih.gov Enhanced sampling techniques may be employed to overcome energy barriers and explore the conformational space more efficiently. mdpi.com The stability of the molecule, including the persistence of key intramolecular interactions like hydrogen bonds, can be analyzed from the simulation trajectory. utupub.fi

In Silico Modeling for Molecular Recognition and Interaction Principles

In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with a biological target, such as a protein or enzyme. These methods are fundamental in fields like drug discovery. nih.gov

Molecular Docking: A primary technique is molecular docking, which predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor) to form a stable complex. researchgate.net If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding mode within the active site of a target protein. The results would provide a binding score, indicating the strength of the interaction, and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. By analyzing the structure of this compound, a pharmacophore model could be developed to guide the design of new, related compounds with potentially improved activity.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the absorption peaks in an experimental IR spectrum. For this compound, calculations could predict the characteristic stretching frequencies for the N-H bond in the azepane ring (typically around 3300-3500 cm⁻¹), the C=O bond of the amide group (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group. nih.govmdpi.com Comparing the calculated spectrum with the experimental one can confirm the molecular structure and aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in this compound. The predicted values can be compared to experimental data to confirm structural assignments, especially for complex molecules where spectral overlap can make interpretation difficult.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table shows representative theoretical values for key spectroscopic signals.

| Spectroscopy | Functional Group | Predicted Signal |

|---|---|---|

| IR Frequency | N-H Stretch (Amide) | ~3350 cm⁻¹ |

| IR Frequency | C=O Stretch (Amide) | ~1670 cm⁻¹ |

| IR Frequency | C-O Stretch (Ether) | ~1245 cm⁻¹ |

| ¹H NMR Shift | Amide N-H Proton | ~8.2 ppm |

| ¹H NMR Shift | Methoxy (-OCH₃) Protons | ~3.8 ppm |

| ¹³C NMR Shift | Amide Carbonyl Carbon | ~174 ppm |

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Based on the HOMO and LUMO energies calculated via DFT, several important descriptors can be derived: researchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

By calculating these and other descriptors (e.g., dipole moment, polarizability, Fukui functions for local reactivity), a detailed reactivity profile for this compound can be established. researchgate.netnih.gov These descriptors can then be correlated with experimentally observed properties, providing a theoretical framework for understanding and predicting the molecule's behavior.

Molecular Interactions and Structure Activity Relationship Sar Concepts in Azepane 2 Carboxamide Research

Principles of Ligand Design Incorporating Azepane-2-carboxamide (B11923136) Scaffolds

The design of novel therapeutic agents often begins with a "scaffold," a core chemical structure known to interact with biological targets. The azepane-2-carboxamide framework is one such privileged scaffold, offering several advantages for ligand design. mdpi.comresearchgate.net

Conformational Flexibility and Constraint: The seven-membered azepane ring is not planar and can adopt several low-energy conformations. nih.govresearchgate.net This inherent flexibility allows the molecule to adapt its shape to fit optimally into a protein's binding site. Ligand design can exploit this by introducing substituents onto the azepane ring to favor a specific, biologically active conformation, thereby increasing potency and selectivity. This principle of "rigidification" can improve binding affinity by reducing the entropic penalty of the molecule adopting a fixed conformation upon binding. nih.govresearchgate.net

Vectorial Diversity: The azepane-2-carboxamide core presents multiple points for chemical modification. Substituents can be added to the azepane ring, the amide nitrogen, or the N-aryl group. This allows chemists to project chemical functionalities in various directions, exploring the chemical space around the scaffold to achieve optimal interactions with a target protein. chemistryviews.org

Bioisosterism and Scaffold Hopping: The azepane ring can serve as a bioisostere for other cyclic structures, such as piperidine (B6355638) or even benzene (B151609) rings in certain contexts. In a strategy known as scaffold hopping, researchers can replace a known active core with the azepane-2-carboxamide motif to discover new chemical series with potentially improved properties, such as better metabolic stability or novel intellectual property. researchgate.net

Incorporation of Key Interaction Groups: The scaffold inherently contains a carboxamide group, a critical functional group capable of forming strong hydrogen bonds with protein backbones or amino acid side chains. researchgate.net The N-(4-methoxyphenyl) group provides a large, somewhat lipophilic surface for van der Waals and hydrophobic interactions, while the methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor.

Molecular Recognition and Binding Mode Analysis (Theoretical and Methodological Aspects)

Understanding how a ligand like N-(4-methoxyphenyl)azepane-2-carboxamide recognizes and binds to its molecular target is fundamental to rational drug design. Since direct experimental visualization through methods like X-ray crystallography is not always feasible, computational techniques provide crucial insights. nih.govacs.org

Computational Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. elsevierpure.comresearchgate.net For this compound, docking simulations would explore how the molecule fits into a binding pocket, identifying key interactions. For instance, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors. elsevierpure.com The phenyl ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comchemmethod.comresearchgate.net These simulations can reveal the stability of the predicted binding pose, the role of water molecules in mediating interactions, and conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov For a flexible molecule like an azepane derivative, MD is essential to understand which conformation is stabilized within the binding site. nih.govresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the ligand, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). researchgate.netelsevierpure.com This information helps in understanding the reactivity and the nature of the non-covalent interactions (e.g., electrostatic, dispersion) that govern binding. nih.govresearchgate.net

A summary of potential interactions is presented in the table below.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Azepane Ring (C-H bonds) | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine, Main-chain Amide |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Methoxy Methyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

Structure-Interaction Relationships (SIR) of Azepane-2-carboxamide Derivatives (General Principles)

Structure-Interaction Relationship (SIR) studies, a detailed subset of Structure-Activity Relationships (SAR), focus on how specific structural modifications influence the non-covalent interactions between a ligand and its target. drugdesign.org For this compound derivatives, SIR principles can be broken down by molecular component.

The Azepane Ring: The stereochemistry and substitution pattern on the azepane ring are critical. Introducing substituents can alter the ring's preferred conformation, pre-organizing it for binding or, conversely, creating steric clashes. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a bulky alkyl group could enhance hydrophobic interactions if the binding pocket has a suitable lipophilic region. mdpi.com The stereochemistry at the 2-position, where the carboxamide is attached, is crucial for orienting the rest of the molecule correctly. nih.gov

The Carboxamide Linker: This unit is a key interaction hub. Its planarity and ability to form strong hydrogen bonds make it a critical anchor point in many ligand-receptor complexes. The relative orientation of the carbonyl and N-H bonds is generally fixed, providing a predictable interaction pattern. Replacing the amide with a bioisostere, such as a reverse amide or an ester, would significantly alter the hydrogen bonding pattern and impact binding affinity. nih.gov

The N-Aryl Moiety: The 4-methoxyphenyl (B3050149) group plays a significant role in defining the molecule's properties and interactions.

Electronic Effects: Replacing the electron-donating methoxy group with an electron-withdrawing group (e.g., a nitro or cyano group) would alter the electron density of the phenyl ring. nih.gov This can influence the strength of π-π stacking or cation-π interactions.

Steric and Lipophilic Effects: Changing the substituent allows for the modulation of lipophilicity and size. A larger, more hydrophobic group might better fill a greasy pocket, while a smaller, more polar group might be preferred for a solvent-exposed region of the binding site.

The following table illustrates hypothetical SIR principles for this scaffold.

| Modification (R in N-(4-R-phenyl)azepane-2-carboxamide) | Structural Change | Potential Impact on Interaction | Hypothetical Affinity Change |

| R = -OCH3 (parent) | Electron-donating, H-bond acceptor | Baseline π-π stacking and H-bonding | Reference |

| R = -H | Removal of methoxy group | Loss of H-bond acceptor, reduced polarity | Decrease |

| R = -F | Small, electron-withdrawing, weak H-bond acceptor | Altered ring electronics, potential halogen bond | Variable (Increase or Decrease) |

| R = -Cl, -Br | Larger, lipophilic, electron-withdrawing | Enhanced van der Waals, potential halogen bond | Likely Increase (if pocket allows) |

| R = -CF3 | Bulky, strongly electron-withdrawing, lipophilic | Stronger electronic effect, potential steric clash | Variable (Depends on pocket size) |

| R = -OH | H-bond donor and acceptor | New H-bonding opportunities, increased polarity | Likely Increase (if H-bond partner exists) |

| R = -CH3 | Lipophilic, weakly electron-donating | Increased hydrophobic interaction | Increase (if pocket is lipophilic) |

Advanced Chemical Applications and Future Research Directions

N-(4-methoxyphenyl)azepane-2-carboxamide as a Versatile Chemical Building Block

The inherent structural features of this compound, namely its chiral center at the 2-position of the azepane ring and the conformational constraints imposed by the seven-membered ring, render it an attractive building block for creating complex molecular architectures.

Integration into Peptides and Peptidomimetics

The incorporation of non-natural amino acids is a well-established strategy for modulating the pharmacological properties of peptides. Azepane-2-carboxylic acid, the core of the title compound, serves as a constrained cyclic amino acid analogue. When integrated into a peptide sequence, the azepane ring restricts the conformational flexibility of the peptide backbone. This constraint can lead to several advantageous properties:

Enhanced Proteolytic Stability: The non-natural ring structure can sterically hinder the approach of proteases, slowing down the degradation of the peptide and increasing its in vivo half-life.

Improved Receptor Affinity and Selectivity: By locking the peptide into a specific conformation that mimics the bioactive shape, the azepane moiety can enhance binding affinity to its biological target. This conformational rigidity can also improve selectivity for a particular receptor subtype.

Increased Cell Permeability: The introduction of such scaffolds can alter the physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity, which may improve its ability to cross cell membranes.

Derivatives of azepane-2-carboxylic acid are utilized as templates for creating conformationally constrained peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. nih.gov The N-(4-methoxyphenyl)amide portion of the title compound provides an additional vector for diversification and interaction with biological targets.

Role in Chiral Scaffold Development for Chemical Libraries

Chiral scaffolds are fundamental to modern drug discovery, providing the three-dimensional framework upon which diverse functional groups can be appended to create libraries of potential drug candidates. The azepane scaffold is particularly valuable because it explores a region of chemical space that is less represented than the more common five- and six-membered rings. nih.gov

The use of chiral azepanes allows for the systematic exploration of 3D chemical space, which is crucial for identifying novel bioactive compounds. nih.govunibe.ch this compound, as a specific chiral entity, can be used as a starting point for the synthesis of compound libraries through several approaches:

Functionalization of the Azepane Ring: The nitrogen atom and available carbon positions on the azepane ring can be further functionalized.

Modification of the Phenyl Ring: The methoxy (B1213986) group and other positions on the phenyl ring can be modified or replaced to explore structure-activity relationships (SAR).

Use in Bicyclic Systems: The azepane ring can be fused with other rings to create novel and rigid bicyclic systems, which have shown promise as potent neuropharmacological agents. nih.govresearchgate.net

The development of libraries based on such scaffolds is essential for screening against a wide range of biological targets to discover new therapeutic leads.

Novel Synthetic Methodologies Applicable to Azepane-2-carboxamides

The synthesis of medium-sized rings like azepane presents a significant challenge due to unfavorable entropic factors during cyclization. nih.gov Consequently, the development of novel and efficient synthetic methods is an active area of research. These advanced methodologies are directly applicable to the synthesis of chiral azepane-2-carboxamides like this compound.

Photoenzymatic Approaches for Chiral Azepanes

A greener and more efficient approach to chiral azepanes involves the combination of photochemistry and enzymatic catalysis. acs.orgresearchgate.net A one-pot photoenzymatic synthesis has been developed for N-Boc-4-amino/hydroxy-azepane, achieving high conversions (up to 90%) and excellent enantiomeric excess (>99%). acs.orgresearcher.lifefigshare.com

This process typically involves two key steps:

Photochemical Oxyfunctionalization: A photochemical reaction, often favored for distal C-H positions, is used to introduce a carbonyl group onto the azepane ring. acs.orgresearchgate.net

Enzymatic Transformation: A stereoselective enzyme, such as a transaminase or a keto reductase, converts the ketone intermediate into a chiral amine or alcohol with high stereoselectivity. acs.org

This method is operationally simple, proceeds under mild conditions, and starts from readily available materials, making it an attractive strategy for producing chiral azepane building blocks. researchgate.netresearcher.life

| Photoenzymatic Synthesis of Chiral Azepanes | |

| Step 1: Photochemical Oxyfunctionalization | Introduction of a carbonyl group onto the azepane ring using light. |

| Step 2: Enzymatic Transformation | Stereoselective conversion of the ketone to a chiral amine or alcohol. |

| Key Advantages | High conversion, excellent enantiomeric excess, mild conditions, one-pot procedure. acs.orgresearcher.lifefigshare.com |

Temporary-Bridge Strategies for Medium Ring Synthesis

Overcoming the difficulty of direct cyclization to form seven-membered rings can be achieved using a temporary-bridge strategy. This approach involves forming a bicyclic system first, which is sterically more favored, and then cleaving a temporary bridge to release the desired medium-sized ring.

An enantioselective organocatalyzed domino synthesis of azepane moieties has been reported based on this strategy. nih.gov The process involves the annulation of α-ketoamides with enals to form an oxygen-bridged bicyclic intermediate. This intermediate can then be selectively transformed into optically active azepanone, azepanol, or azepanedione derivatives, which are precursors for compounds like this compound. nih.gov

Cascade Reactions and Ring Contraction Processes

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecules. Several cascade strategies are applicable to azepane synthesis:

Ullmann-Type Annulation/Rearrangement Cascade: This method allows for the expansion of a pyrrolidine (B122466) ring into a 1H-benzo[b]azepine-2-carboxylate. researchgate.net The reaction transforms 5-arylpyrrolidine-2-carboxylates into the seven-membered ring system under copper(I) promotion. researchgate.net

Tandem Amination/Cyclization: A copper(I)-catalyzed reaction of functionalized allenynes with amines can produce trifluoromethyl-substituted azepin-2-carboxylates in a tandem amination/cyclization process. nih.gov

Ring Expansion of Nitroarenes: A photochemical dearomative ring expansion can convert simple nitroarenes into complex azepanes in two steps, mediated by blue light. nih.gov

Conversely, ring contraction of larger, more easily formed rings can also be a viable, albeit less common, strategy for accessing specific substituted azepane scaffolds. These advanced synthetic tools are crucial for expanding the accessibility and diversity of functionalized azepanes for various chemical applications.

Fused Azepane Ring Systems and Their Chemical Space Exploration

The exploration of fused azepane ring systems is an active area of chemical research, aiming to expand the available chemical space for drug discovery. Fused ring systems, where the azepane ring is combined with other cyclic structures, create rigid molecular scaffolds that can orient functional groups in precise three-dimensional arrangements. This is crucial for achieving high-affinity and selective interactions with biological targets.

The development of novel synthetic methodologies is key to accessing these complex architectures. For instance, strategies like ring-closing metathesis, intramolecular cyclizations, and multicomponent reactions are continuously being refined to enable the efficient construction of diverse fused azepane libraries. The goal is to populate chemical space with novel structures that possess desirable drug-like properties, such as improved metabolic stability, oral bioavailability, and target specificity. While these general principles apply to the broader class of azepane-containing molecules, no specific research has been published on fused systems derived from this compound.

Development of High-Throughput Screening Methodologies for Azepane-based Chemical Space

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against biological targets. The development of HTS methodologies tailored for azepane-based chemical space would be instrumental in identifying new therapeutic leads. These assays would need to be designed to accommodate the structural diversity of azepane derivatives and provide robust and reproducible results.

The process typically involves miniaturizing assays into a microplate format and using automated liquid handling and detection systems. For azepane-based libraries, a variety of assay formats could be employed, including cell-based assays to measure cellular responses and biochemical assays to assess direct interactions with purified proteins. The data generated from HTS campaigns can then be used to build structure-activity relationships (SAR), which guide the optimization of hit compounds into clinical candidates.

Although the infrastructure for HTS is well-established, its application to chemical libraries containing this compound is contingent on the synthesis and availability of this and related compounds. Without access to the molecule, it is impossible to incorporate it into screening campaigns.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy singlet at ~3.8 ppm, azepane ring protons at 1.5–2.5 ppm).

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.1) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Dose-response standardization : Use consistent molar concentrations across assays to compare IC₅₀ values.

- Cell line validation : Ensure activity studies (e.g., anticancer assays) use authenticated cell lines to avoid variability.

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate experimental conditions.

For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

What in vitro assays are suitable for evaluating the therapeutic potential of this compound?

Q. Advanced

- Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa).

- Antimicrobial screening : Broth microdilution for MIC determination against S. aureus or E. coli.

Studies on structurally similar compounds (e.g., isothiochromene derivatives) show IC₅₀ values <10 μM in kinase inhibition assays .

What are the stability considerations for this compound under varying pH conditions?

Q. Basic

- Acidic conditions (pH <3) : Hydrolysis of the amide bond may occur, forming azepane-2-carboxylic acid and 4-methoxyaniline.

- Alkaline conditions (pH >9) : Methoxy groups are stable, but the azepane ring may undergo partial oxidation.

Storage recommendations: -20°C under inert atmosphere (N₂ or Ar) to prevent degradation .

How do structural modifications of the azepane ring influence biological activity?

Q. Advanced

- Ring expansion : Replacing azepane (7-membered) with piperidine (6-membered) reduces conformational flexibility, altering binding affinity.

- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring enhances antimicrobial activity by 40% in analogs like N-(4-nitrophenyl)azepane-2-carboxamide .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2).

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Use topological descriptors (e.g., logP, polar surface area) to correlate structure with activity.

Analogous chromene-carboxamides show strong binding to kinase targets (ΔG < -8 kcal/mol) .

How can contradictory findings in enzyme inhibition studies be addressed methodologically?

Q. Advanced

- Assay replication : Triplicate experiments with blinded data analysis to reduce bias.

- Enzyme source standardization : Use recombinant enzymes from the same supplier (e.g., Sigma-Aldrich vs. Thermo Fisher).

- Inhibitor pre-treatment : Pre-incubate the compound with enzymes for 30 minutes to ensure equilibrium binding.

For example, variations in IC₅₀ for acetylcholinesterase inhibition may stem from differences in enzyme isoforms .

What are key considerations for designing in vivo studies with this compound?

Q. Advanced

- Pharmacokinetics : Assess oral bioavailability via LC-MS/MS plasma profiling after single-dose administration in rodents.

- Toxicity screening : Acute toxicity (LD₅₀) and histopathological analysis of liver/kidney tissues.

- Formulation : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (>2 mg/mL).

Pilot studies on related azepane derivatives recommend a maximum tolerated dose of 50 mg/kg in mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.